

Investigating the Downstream Targets of PU141: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PU141
Cat. No.: B15583762

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the small molecule **PU141**, a potent and selective inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). By competitively binding to the HAT domain, **PU141** prevents the acetylation of histone and non-histone protein targets, leading to significant downstream effects on gene transcription and cellular signaling. This document details the known downstream targets of p300/CBP inhibition, inferred from studies of **PU141** and functionally equivalent inhibitors. It provides structured data on affected genes and pathways, detailed protocols for key validation experiments, and visual diagrams of the core signaling pathways and experimental workflows for researchers in oncology, epigenetics, and drug development.

Introduction to PU141 and p300/CBP Inhibition

PU141 is a synthetic pyridoisothiazolone that acts as a potent inhibitor of the histone acetyltransferases p300 and CBP.[1] These enzymes are critical transcriptional co-activators that catalyze the acetylation of lysine residues on histones (notably H3K18 and H3K27) and other proteins.[2] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin state that facilitates gene transcription.[3]

By inhibiting p300/CBP, **PU141** induces histone hypoacetylation, leading to chromatin condensation and the transcriptional repression of key oncogenes and signaling pathways.[1][4] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines, particularly in neuroblastoma and prostate cancer.[5][6] This guide consolidates the current understanding of the molecular consequences of **PU141**-mediated p300/CBP inhibition.

Data on Downstream Targets and Cellular Effects

The inhibition of p300/CBP by **PU141** and analogous compounds results in a cascade of downstream molecular events. The following tables summarize the key affected genes, pathways, and the resulting cellular phenotypes.

Quantitative Cellular and Binding Data for p300/CBP Inhibitors

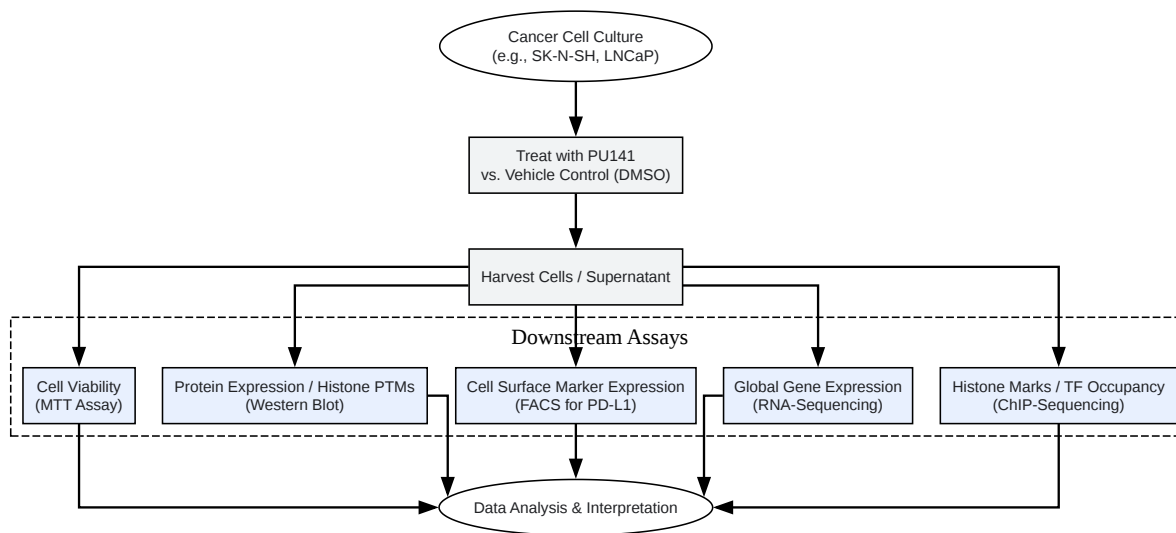
| Compound | Target | Assay Type | Cell Line / System | Value | Unit | Reference(s) |
|----------|----------|-------------------------------|-------------------------|--------|-----------|--------------|
| PU141 | p300/CBP | Cell Growth Inhibition | SK-N-SH (Neuroblastoma) | 0.48 | μM (GI50) | [5] |
| PU141 | p300 | Binding Free Energy | In silico simulation | -20.62 | kcal/mol | [7] |
| PU139 | p300 | Binding Free Energy | In silico simulation | -17.67 | kcal/mol | [7] |
| A-485 | p300/CBP | Histone Acetylation (H3K27ac) | PC-3 (Prostate Cancer) | ~0.02 | μM (IC50) | [2] |
| CCS1477 | p300/CBP | Cell Viability | DU145 (Prostate Cancer) | ~1 | μM (IC50) | [8] |

Qualitative Summary of Downstream Target Regulation

| Target Category | Specific Target | Effect of p300/CBP Inhibition | Cancer Type Context | Reference(s) |
|-----------------------------------|--|-----------------------------------|---------------------------|--------------|
| Histone Marks | H3K27 Acetylation (H3K27ac) | Downregulated | Pan-cancer | [2][9] |
| H3K18 Acetylation (H3K18ac) | Downregulated | Pan-cancer | [2] | |
| Immune Checkpoint | PD-L1 (Gene: CD274) | Transcriptionally Repressed | Prostate Cancer, Melanoma | [8][10] |
| Oncogenes | c-Myc | Expression Downregulated | Acute Myeloid Leukemia | [9] |
| Receptor Tyrosine Kinase | FLT3 | Transcriptionally Repressed | Acute Myeloid Leukemia | [9] |
| Transcription Factor | Androgen Receptor (AR) | Transcriptional Program Inhibited | Prostate Cancer | [2][10] |
| Signaling Pathways | JAK/STAT5 | Activity Suppressed | Acute Myeloid Leukemia | [9] |
| PI3K/AKT/mTOR | Activity Suppressed | Acute Myeloid Leukemia | [9] | |
| RAS/MAPK | Activity Suppressed | Acute Myeloid Leukemia | [9] | |
| Tumor Microenvironment | Myeloid-Derived Suppressor Cells (MDSCs) | Population Reduced | Prostate Cancer, Melanoma | [8] |
| IL-6, CSF1, CSF2 | Expression Downregulated | Prostate Cancer, Melanoma | [8] | |

Visualized Pathways and Workflows

PU141 Mechanism of Action and Downstream Signaling



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [MTT assay protocol | Abcam \[abcam.com\]](#)
- 2. [Chromatin immunoprecipitation-deep sequencing \(ChIP-seq\) and ChIP-qPCR \[bio-protocol.org\]](#)

- [3. RNA-seq -Transcriptomics -Systems Biology-BIO-PROTOCOL \[bio-protocol.org\]](#)
- [4. Cross-linking ChIP-seq protocol | Abcam \[abcam.com\]](#)
- [5. MTT \(Assay protocol \[protocols.io\]\)](#)
- [6. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
- [8. bio-rad.com \[bio-rad.com\]](#)
- [9. Histone Immunoblotting Protocol | Rockland \[rockland.com\]](#)
- [10. Chromatin Immunoprecipitation Sequencing \(ChIP-seq\) Protocol - CD Genomics \[cd-genomics.com\]](#)
- To cite this document: BenchChem. [Investigating the Downstream Targets of PU141: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583762/docs#investigating-the-downstream-targets-of-pu141-a-technical-guide\]](https://www.benchchem.com/product/b15583762/docs#investigating-the-downstream-targets-of-pu141-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)